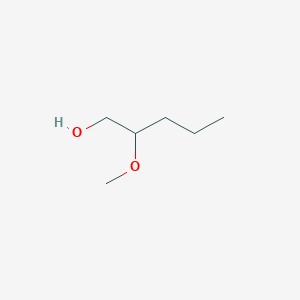

2-Methoxypentan-1-ol

説明

2-Methoxypentan-1-ol is an organic chemical compound . It is used as a solvent and an intermediate in the manufacture of other chemicals . The molecular formula of this compound is C6H14O2 .

Molecular Structure Analysis

The molecular formula of this compound is C6H14O2 . The average mass is 102.175 Da and the monoisotopic mass is 102.104462 Da .Physical And Chemical Properties Analysis

This compound is a clear yellow liquid . It is flammable and can cause eye, skin, and respiratory tract irritation . It may also cause central nervous system depression .Safety and Hazards

作用機序

Target of Action

2-Methoxypentan-1-ol is an organic chemical compound . It is used as a solvent and an intermediate in the manufacture of other chemicals . .

Mode of Action

As an alcohol, it may interact with its targets through hydrogen bonding . It’s also worth noting that it can be used in organic synthesis reactions .

Biochemical Pathways

As an intermediate in the manufacture of other chemicals , it may participate in various organic synthesis reactions .

Result of Action

As a solvent and an intermediate in the manufacture of other chemicals , its primary role may be to facilitate chemical reactions or to serve as a precursor in the synthesis of other compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its physical properties, such as being a colorless liquid with a similar smell to alcohol, being flammable, and soluble in many organic solvents , can affect its interaction with the environment. Furthermore, its use and handling require good ventilation and avoidance of skin and eye contact .

生化学分析

Biochemical Properties

It is known that this compound is a colorless liquid with an alcohol-like odor . It is flammable and soluble in many organic solvents . In the field of chemical engineering, 2-Methoxypentan-1-ol is often used as an intermediate or raw material . It can be involved in organic synthesis reactions and can also be used as a solvent in chemical laboratories .

Cellular Effects

Molecular Mechanism

It is known that this compound can undergo controlled oxidation to produce 2-methylpentanone .

Temporal Effects in Laboratory Settings

It is known that this compound has certain thermophysical properties, including a normal boiling temperature, critical temperature, and critical pressure .

Dosage Effects in Animal Models

It is known that the pharmacokinetic properties of substances can vary greatly between different species .

Metabolic Pathways

It is known that drug metabolic reactions are divided into two classes: phase I and phase II metabolic reactions .

Subcellular Localization

Recent advances in the prediction of protein subcellular localization using deep learning-based methods for natural language processing have made great contributions .

特性

IUPAC Name |

2-methoxypentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-3-4-6(5-7)8-2/h6-7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGWLUEYOKURLOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CO)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

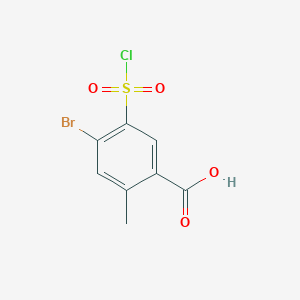

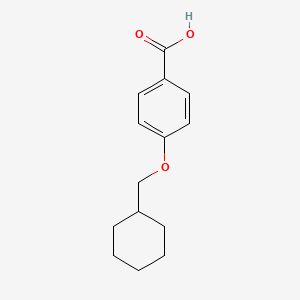

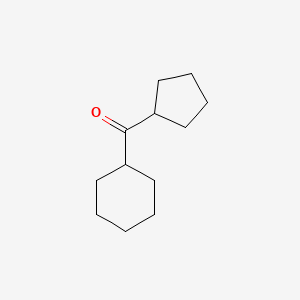

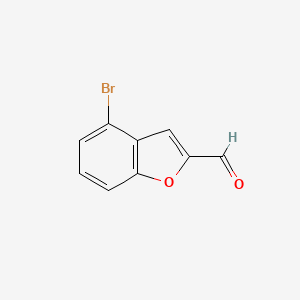

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

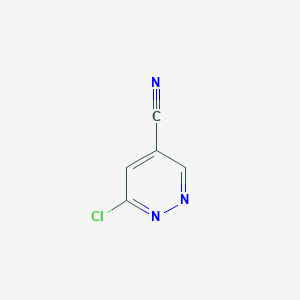

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B3379812.png)